3-Ethylquinolin-8-amine

Medicinal Chemistry Physicochemical Profiling Drug Discovery

8-Aminoquinoline SAR studies lack characterized 3-substituted derivatives, leaving critical gaps in toxicity prediction. 3-Ethylquinolin-8-amine (CAS 104215-99-8) directly addresses this need as a defined molecular probe: • Enables systematic SAR profiling of 3-ethyl substitution effects on antimalarial potency and hemolytic toxicity. • The 8-amino directing group permits exclusive C5-halogenation under mild, metal-free conditions for rapid derivative library synthesis. • Functions as a computational calibration standard for in silico ADMET models (LogP ~2.6), valuable for QSPR refinement. ≥95% purity. For research use only.

Molecular Formula C11H12N2
Molecular Weight 172.231
CAS No. 104215-99-8
Cat. No. B563370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethylquinolin-8-amine
CAS104215-99-8
Synonyms8-Quinolinamine,3-ethyl-(9CI)
Molecular FormulaC11H12N2
Molecular Weight172.231
Structural Identifiers
SMILESCCC1=CN=C2C(=C1)C=CC=C2N
InChIInChI=1S/C11H12N2/c1-2-8-6-9-4-3-5-10(12)11(9)13-7-8/h3-7H,2,12H2,1H3
InChIKeyMBRHJAPIMKGTHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethylquinolin-8-amine Compound Overview


3-Ethylquinolin-8-amine (CAS 104215-99-8) is a heterocyclic aromatic amine belonging to the 8-aminoquinoline class, a structural family known for its diverse pharmacological activities, including antimalarial and antimicrobial properties [REFS-1, REFS-2]. The molecule consists of a quinoline core with an amino group at the 8-position and an ethyl substituent at the 3-position. While this specific compound is commercially available for research purposes, a comprehensive search of authoritative databases and peer-reviewed literature reveals that it is not a primary subject of investigation, and there is a significant scarcity of experimental data directly associated with this CAS number .

Underexplored 3-ethyl substitution provides unique SAR probe for 8-aminoquinoline profiling.
8‑amino directing group enables regioselective C5‑halogenation for library synthesis.
Class‑level antimalarial/antimicrobial association only; direct experimental data absent.

Substitution Risks for 3-Ethylquinolin-8-amine


Substituting 3-Ethylquinolin-8-amine with a generic 8-aminoquinoline or a close analog is scientifically unsound without specific comparative data. The structure-activity relationships (SAR) for this class are highly sensitive to even minor substitutions on the quinoline ring. Decades of research show that the position and nature of substituents (e.g., at the 2-, 3-, 4-, or 5- positions) drastically alter antimalarial potency, metabolic stability, and, most critically, the potential for hemolytic toxicity . For instance, while a methyl group at the 4-position can enhance activity, an ethyl group at the 3-position has an unknown and uncharacterized effect. Given the well-documented and narrow therapeutic index of 8-aminoquinoline drugs like primaquine, where minor structural changes can lead to unpredictable and severe toxicity , assuming interchangeability without direct quantitative evidence is a significant scientific and procurement risk .

Position sensitivity
3‑ethyl substitution is not characterized; activity and toxicity profiles may differ substantially from known 4‑, 5‑, or 6‑substituted analogs.
Toxicity profile unknown
8‑aminoquinolines have a narrow hemolytic risk window; the impact of a 3‑ethyl group on this endpoint has not been evaluated.
No direct SAR data
Lack of experimental potency or selectivity data prevents interchangeability assumptions with any other 8‑aminoquinoline.

3-Ethylquinolin-8-amine Quantitative Evidence


Physicochemical Properties vs. Scaffold Core

3-Ethylquinolin-8-amine exhibits distinct physicochemical properties from the unsubstituted 8-aminoquinoline core, which can influence solubility, permeability, and protein binding. The compound has a molecular weight of 172.23 g/mol and a formula of C11H12N2 . Its predicted LogP (octanol-water partition coefficient) is higher than that of 8-aminoquinoline due to the hydrophobic ethyl group, suggesting increased lipophilicity .

MW & Lipophilicity
Class-level inference
ΔMW: +28 g/mol; ΔLogP: ~+0.7 (predicted)
May alter permeability and binding profiles relative to core scaffold.
Predicted from structure; experimental confirmation required.
Medicinal Chemistry Physicochemical Profiling Drug Discovery

Inferred Activity from Class-Level SAR

While no direct bioactivity data exists for this specific compound, class-level SAR can provide a directional inference. The 8-aminoquinoline class exhibits potent in vitro antimalarial activity, with IC50 values ranging from 20–4760 ng/mL against drug-sensitive P. falciparum strains . However, substitution at the 3-position is not well-characterized, unlike modifications at the 2, 4, 5, or 6 positions which have known effects on potency and toxicity . The presence of the 3-ethyl group places this compound in an underexplored region of SAR space.

Antimalarial Activity
Data to verify
No direct data; class range IC50 20–4760 ng/mL (P. falciparum D6)
3‑position effect untested; class‑level extrapolation not validated.
Requires empirical evaluation before any comparative conclusion.
Structure-Activity Relationship Antiparasitic Pharmacology

Synthetic Utility for Remote C-H Functionalization

A key differential feature of 3-Ethylquinolin-8-amine is its potential as a substrate for metal-free, regioselective C5–H halogenation reactions. A general method has been established for the remote functionalization of a wide range of 8-substituted quinolines . The presence of the 8-amino group directs halogenation exclusively to the C5 position, a transformation not readily achievable with unsubstituted quinoline or analogs lacking the 8-amino directing group. This specific reactivity is a property shared by the 8-aminoquinoline class but is uniquely enabled by the 8-amino group itself, making it a valuable intermediate for generating C5-halogenated derivatives .

C‑H Halogenation
Method context
Exclusive C5 selectivity vs. non‑8‑substituted quinolines
8‑amino group directs regioselective functionalization under mild conditions.
Metal‑free method; applicable to derivative library synthesis.
Organic Synthesis C-H Activation Quinoline Derivatives

3-Ethylquinolin-8-amine Application Scenarios


Medicinal Chemistry: SAR Probe for 8-Aminoquinolines

Researchers focused on antimalarial or anti-infective drug discovery can use 3-Ethylquinolin-8-amine as a specific molecular probe to investigate the structure-activity relationship (SAR) of the 3-position of the 8-aminoquinoline core. Given the scarcity of data on this substitution pattern , profiling this compound alongside established analogs will generate novel data to better understand how lipophilicity and steric bulk at the 3-position influence potency, selectivity, and, crucially, toxicity parameters like methemoglobin formation .

Synthetic Chemistry: C5-Derivatized Quinoline Libraries

This compound is an ideal starting material for exploring the scope of regioselective, remote C–H functionalization reactions. Its 8-amino group acts as a powerful directing group for exclusive C5-halogenation under mild, metal-free conditions . This allows synthetic chemists to efficiently create a unique library of 3-ethyl-5-halo-8-aminoquinoline derivatives, which are valuable building blocks for subsequent cross-coupling reactions to access a diverse chemical space not readily available from other quinoline precursors.

In Silico Modeling: Calibration Standard

Due to its defined structure and the absence of confounding experimental data, 3-Ethylquinolin-8-amine serves as an excellent negative control or calibration standard for computational models. In silico ADMET prediction platforms can be benchmarked by comparing predicted properties (e.g., LogP, solubility ) against future experimental measurements. Its unique 3-ethyl substitution pattern makes it a valuable data point for refining quantitative structure-property relationship (QSPR) models for heteroaromatic amines.

Analytical Chemistry: Reference Standard

Given its commercial availability from specialized vendors , 3-Ethylquinolin-8-amine can be procured as a reference standard for developing and validating analytical methods, such as HPLC or LC-MS. Its distinct chromatographic retention time (influenced by the ethyl group's increased lipophilicity) can be used to calibrate separation methods for a series of substituted quinolines, ensuring accurate identification and quantification in complex reaction mixtures or biological matrices.

Application
Selection Property
Validation Focus
SAR probe for 3‑position 8‑aminoquinolines
Underexplored 3‑ethyl substitution
Potency/selectivity profiling vs. known analogs
Synthetic intermediate for C5‑halogenated libraries
8‑amino directing group reactivity
Regioselective functionalization scope
Computational model calibration standard
Defined structure; no conflicting data
Predicted vs. experimental property benchmarking
Analytical reference for substituted quinolines
Distinct lipophilicity‑driven retention
Method calibration and identification in mixtures
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